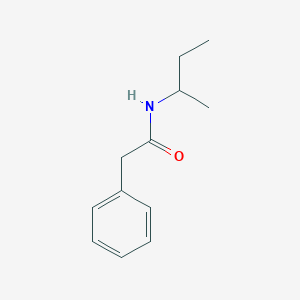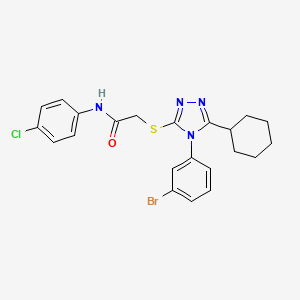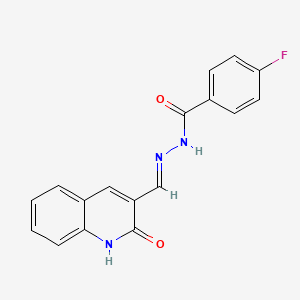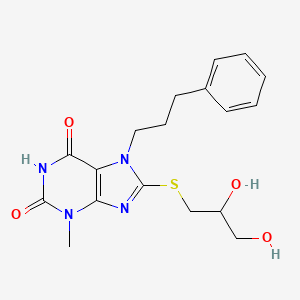
8-(2,3-Dihydroxy-propylsulfanyl)-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C18H22N4O4S and a molecular weight of 390.464 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in early-stage research. Industrial synthesis would generally involve optimization of the laboratory-scale synthesis for larger-scale production, ensuring purity and yield are maintained.
化学反応の分析
Types of Reactions
8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine ring or other functional groups.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group could yield corresponding ketones or aldehydes, while substitution reactions involving the thio group could introduce new functional groups.
科学的研究の応用
Chemistry: As a unique compound, it can be used in the study of organic synthesis and reaction mechanisms.
Biology: It may serve as a probe or tool in biochemical studies, particularly those involving purine metabolism.
Industry: Its unique structure could be explored for use in materials science or as a precursor for more complex molecules.
作用機序
The specific mechanism of action for 8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is not well-documented. compounds with similar structures often interact with enzymes or receptors involved in purine metabolism, potentially affecting cellular processes such as DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant effects.
Theobromine (3,7-Dimethylxanthine): Another purine derivative found in chocolate, with mild stimulant properties.
Theophylline (1,3-Dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness
8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
特性
分子式 |
C18H22N4O4S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O4S/c1-21-15-14(16(25)20-17(21)26)22(18(19-15)27-11-13(24)10-23)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,23-24H,5,8-11H2,1H3,(H,20,25,26) |
InChIキー |
WSBIYOHOUHXBON-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CO)O)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15082809.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15082816.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)
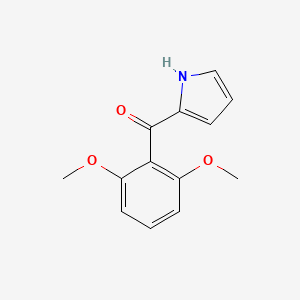

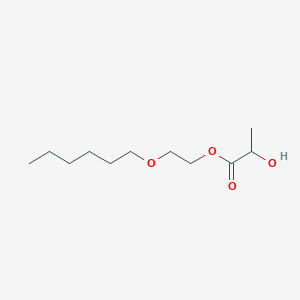
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15082858.png)
